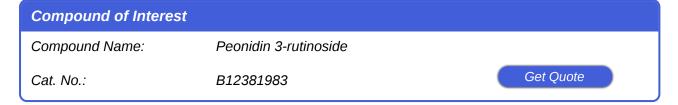


Peonidin 3-rutinoside chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025



Peonidin 3-rutinoside: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peonidin 3-rutinoside is a naturally occurring anthocyanin, a subclass of flavonoids, that contributes to the vibrant red, purple, and blue pigmentation of numerous fruits and flowers. Beyond its role as a natural colorant, this bioactive compound has garnered significant scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological activities, and relevant experimental protocols for **peonidin 3-rutinoside**, tailored for professionals in research and drug development.

Chemical Structure and Properties

Peonidin 3-rutinoside consists of an aglycone, peonidin, which is the 3'-O-methylated derivative of cyanidin. This aglycone is attached to a rutinose disaccharide (composed of rhamnose and glucose) at the C3 position through an O-glycosidic bond.

Table 1: Chemical Identifiers and Properties of Peonidin 3-rutinoside



Property	Value	Reference(s)
IUPAC Name	5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3- [[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6- [[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]methyl]oxan-2-yl]oxy]chromenylium	[1]
CAS Number	27539-32-8	[2][3]
Molecular Formula	C28H33O15 (cation) or C28H33ClO15 (chloride salt)	[4][5]
Molecular Weight	609.55 g/mol (cation) or 645.01 g/mol (chloride salt)	[3][5]
SMILES	CC1C(C(C(C(O1)OCC2C(C(C(C(C(C(O2)OC3=CC4=C(C=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)OC)O(O)O)O)O)O)O)O)O	[6]

Table 2: Physicochemical Properties of **Peonidin 3-rutinoside**



Property	Value	Reference(s)
Melting Point	Not readily available in the literature.	
Solubility	Water: 0.72 g/L. Soluble in DMSO, Pyridine, Methanol, Ethanol.	
logP (Octanol-Water Partition Coefficient)	0.77 (ALOGPS), -0.61 (ChemAxon)	
pKa (Strongest Acidic)	6.4 (ChemAxon)	_
UV-Vis Absorption Maximum (λmax)	~520 nm (in acidic methanol)	_
Polar Surface Area	241.36 Ų	-

Table 3: Spectroscopic Data of **Peonidin 3-rutinoside** and Related Compounds



Spectroscopy	Data for Peonidin 3-rutinoside or closely related structures
UV-Vis	The maximum absorption wavelength (λmax) for peonidin 3-rutinoside is approximately 520 nm in an acidic solution, which is characteristic of the flavylium cation form of anthocyanins.
Mass Spectrometry	The molecular weight of the cation is approximately 609.18 g/mol (monoisotopic mass). Fragmentation in MS/MS typically involves the loss of the rutinose moiety (308 Da) to yield the peonidin aglycone with an m/z of 301.
¹ H NMR	Data for the structurally similar Cyanidin-3-O-rutinoside (in CD3OD, 600 MHz) shows characteristic signals for the aromatic protons of the anthocyanidin core and the sugar protons of the rutinose moiety. The key difference for peonidin 3-rutinoside would be the presence of a methoxy group signal (~3.9-4.0 ppm).
¹³ C NMR	Data for Cyanidin-3-O-rutinoside (in CD3OD, 150 MHz) reveals signals for the carbons of the flavonoid skeleton and the two sugar units. For peonidin 3-rutinoside, an additional signal for the methoxy carbon would be expected around 56-57 ppm.

Chemical Structure of Peonidin 3-rutinoside

Caption: Chemical structure of the **peonidin 3-rutinoside** cation.

Experimental Protocols Extraction and Isolation from Lonicera caerulea (Haskap Berry)



This protocol is adapted from methodologies for anthocyanin extraction from haskap berries, a rich source of **peonidin 3-rutinoside**.

Materials and Reagents:

- Fresh or frozen haskap berries
- Ethanol (80% in water, acidified with 0.1% HCl)
- C18 solid-phase extraction (SPE) cartridges
- Methanol (acidified with 0.1% HCl)
- Deionized water (acidified with 0.1% HCl)
- Homogenizer
- Centrifuge
- Rotary evaporator

Procedure:

- Sample Preparation: Homogenize 100 g of haskap berries with 500 mL of acidified 80% ethanol.
- Extraction: Stir the mixture for 2 hours at room temperature, protected from light.
- Filtration and Centrifugation: Filter the mixture through cheesecloth and then centrifuge the filtrate at 4000 x g for 20 minutes.
- Concentration: Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C to remove the ethanol.
- Purification (SPE):
 - Condition a C18 SPE cartridge by washing with acidified methanol followed by acidified water.



- Load the concentrated aqueous extract onto the cartridge.
- Wash the cartridge with acidified water to remove sugars and other polar impurities.
- Elute the anthocyanins with acidified methanol.
- Final Product: Evaporate the methanol from the eluate to obtain the purified peonidin 3rutinoside-rich extract.

Experimental Workflow for Extraction and Purification



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Caption: General workflow for the extraction and purification of **peonidin 3-rutinoside**.

Analytical Quantification by HPLC-DAD

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
- C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 μm)

Chromatographic Conditions:

- Mobile Phase A: 5% Formic acid in water
- Mobile Phase B: Acetonitrile
- Gradient: A typical gradient starts with a low percentage of B, increasing linearly to elute the compound. For example: 0-20 min, 10-30% B; 20-30 min, 30-50% B.



• Flow Rate: 1.0 mL/min

Column Temperature: 30°C

Detection Wavelength: 520 nm

 Quantification: Based on a calibration curve generated with a pure standard of peonidin 3rutinoside.

Biological Activity and Signaling Pathways

Peonidin 3-rutinoside exhibits a range of biological activities, with its antioxidant and antiinflammatory properties being the most extensively studied. These effects are believed to be mediated through the modulation of key cellular signaling pathways.

Antioxidant Activity

Peonidin 3-rutinoside can directly scavenge free radicals and chelate metal ions, thereby reducing oxidative stress. Its antioxidant capacity is attributed to the phenolic hydroxyl groups on the flavonoid B-ring.

Anti-inflammatory Activity

Studies on related anthocyanins suggest that **peonidin 3-rutinoside** may exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This is likely achieved through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-kB) pathways.

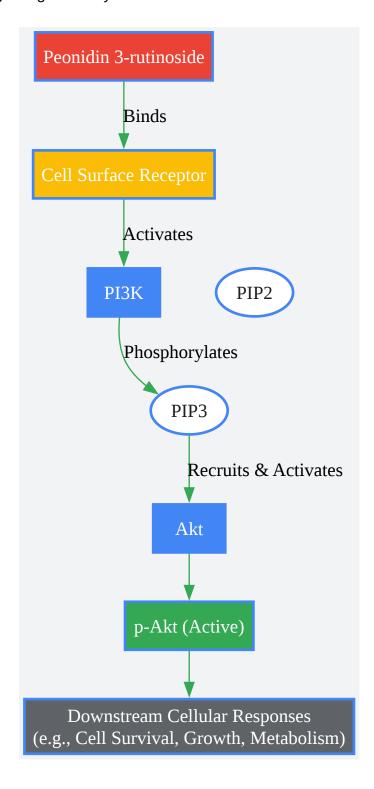
Putative Signaling Pathways

While direct evidence for **peonidin 3-rutinoside** is still emerging, research on structurally similar anthocyanins provides strong indications of its potential molecular targets.

PI3K/Akt Signaling Pathway: Studies on cyanidin-3-rutinoside, which differs from **peonidin 3-rutinoside** by only one methoxy group, have demonstrated its ability to activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Activation of this pathway by **peonidin 3-rutinoside** could have implications for its potential role in metabolic disorders.



Putative PI3K/Akt Signaling Pathway Modulation



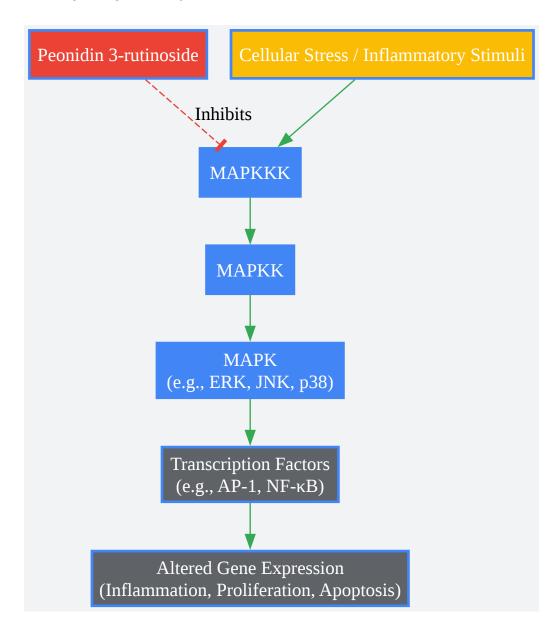
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Caption: Hypothetical activation of the PI3K/Akt pathway by **peonidin 3-rutinoside**.



MAPK Signaling Pathway: Peonidin 3-glucoside, another closely related anthocyanin, has been shown to inhibit the MAPK pathway, which is involved in cellular responses to a variety of stimuli, including stress and inflammation. By modulating this pathway, **peonidin 3-rutinoside** could potentially influence processes like cell proliferation, differentiation, and apoptosis.

Putative MAPK Signaling Pathway Modulation



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Caption: Hypothetical modulation of the MAPK signaling pathway by **peonidin 3-rutinoside**.



Conclusion

Peonidin 3-rutinoside is a promising natural compound with well-documented antioxidant and anti-inflammatory properties. Its potential to modulate key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, makes it a compelling candidate for further investigation in the context of drug discovery and development for a variety of chronic diseases. The experimental protocols provided in this guide offer a foundation for researchers to extract, purify, and quantify this compound, facilitating further exploration of its therapeutic potential. Future research should focus on elucidating the precise molecular mechanisms of action of **peonidin 3-rutinoside** to fully unlock its utility in a clinical setting.

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